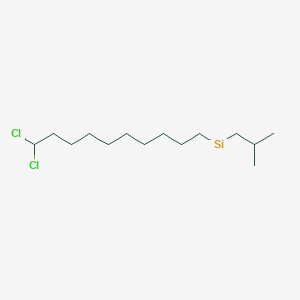![molecular formula C32H34Si2 B12597406 {Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane) CAS No. 647851-32-9](/img/structure/B12597406.png)
{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Ethyne-1,2-diylbis[([1,1’-biphenyl]-4’,4-diyl)]}bis(trimethylsilane): is a complex organic compound characterized by its unique structure, which includes ethyne (acetylene) linkages and biphenyl groups capped with trimethylsilane
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {Ethyne-1,2-diylbis[([1,1’-biphenyl]-4’,4-diyl)]}bis(trimethylsilane) typically involves the Sonogashira coupling reaction. This reaction is performed under an inert atmosphere, such as argon, using a palladium catalyst and a copper co-catalyst. The reaction conditions often include anhydrous solvents like dichloromethane and the use of bases such as triethylamine .
Industrial Production Methods: This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyne linkages, leading to the formation of diketones.
Reduction: Reduction reactions can target the ethyne linkages, converting them into alkanes or alkenes.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in the synthesis of advanced materials, particularly in the field of organic electronics. Its unique structure allows for the creation of materials with specific electronic properties .
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives could be explored for use in drug delivery systems or as imaging agents due to their potential biocompatibility and functionalization capabilities .
Industry: In the industrial sector, the compound is of interest for the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable, conjugated systems makes it a valuable component in the design of optoelectronic devices .
Mecanismo De Acción
The mechanism by which {Ethyne-1,2-diylbis[([1,1’-biphenyl]-4’,4-diyl)]}bis(trimethylsilane) exerts its effects is primarily through its electronic structure. The ethyne linkages and biphenyl groups create a conjugated system that allows for efficient electron transport. This makes the compound suitable for use in electronic devices where charge mobility is crucial .
Comparación Con Compuestos Similares
- 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide
- 4,4’- (Thiophene-2,5-diylbis (ethyne-2,1-diyl))bis (1-methyl-1-pyridinium) Iodide
- 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Lead Iodide
Uniqueness: What sets {Ethyne-1,2-diylbis[([1,1’-biphenyl]-4’,4-diyl)]}bis(trimethylsilane) apart from similar compounds is its combination of ethyne linkages and biphenyl groups, which provide a unique balance of rigidity and flexibility. This structural feature enhances its electronic properties, making it particularly suitable for applications in organic electronics .
Propiedades
Número CAS |
647851-32-9 |
|---|---|
Fórmula molecular |
C32H34Si2 |
Peso molecular |
474.8 g/mol |
Nombre IUPAC |
trimethyl-[4-[4-[2-[4-(4-trimethylsilylphenyl)phenyl]ethynyl]phenyl]phenyl]silane |
InChI |
InChI=1S/C32H34Si2/c1-33(2,3)31-21-17-29(18-22-31)27-13-9-25(10-14-27)7-8-26-11-15-28(16-12-26)30-19-23-32(24-20-30)34(4,5)6/h9-24H,1-6H3 |
Clave InChI |
GHQMIMUPQNQBOI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4=CC=C(C=C4)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


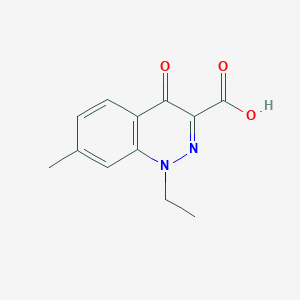
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
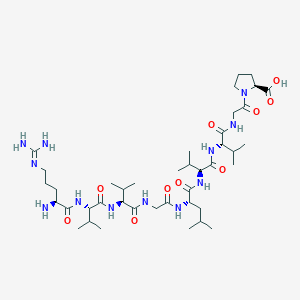

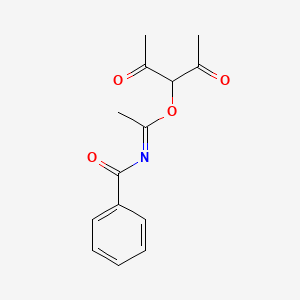
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)
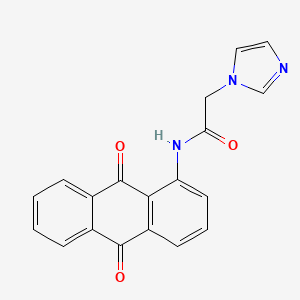
![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
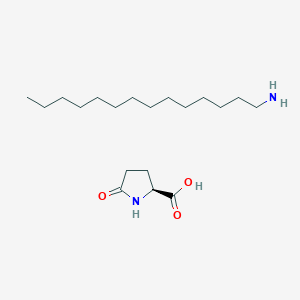


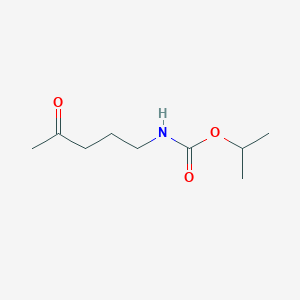
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)
